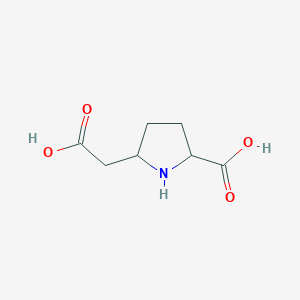
5-(Carboxymethyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Carboxymethyl)proline is a derivative of L-proline, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the substitution of a carboxymethyl group at the 5th position of the proline ring. It is an α-amino-acid anion that is the conjugate base of (2S,5S)-5-carboxymethylproline, obtained by deprotonation of the two carboxy groups and protonation of the endocyclic amino group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The stereoselective preparation of lipidated carboxymethyl-proline derivatives involves the coupling of engineered crotonases with an alkylmalonyl-CoA synthetase. This method enables the synthesis of 5- and 6-membered N-heterocycles functionalized with alkyl-substituted carboxymethyl side chains, starting from achiral alkyl-substituted malonic acids and L-amino acid semialdehydes .
Industrial Production Methods
While specific industrial production methods for 5-(Carboxymethyl)proline are not extensively documented, the general approach involves biocatalytic processes using engineered enzymes to achieve high stereoselectivity and yield. The use of crotonases and malonyl-CoA synthetase in tandem enzyme-catalyzed reactions is a promising method for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5-(Carboxymethyl)proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The carboxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions to preserve the integrity of the proline ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized proline derivatives .
Aplicaciones Científicas De Investigación
5-(Carboxymethyl)proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its role in protein biosynthesis and its potential as a biochemical marker.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialized polymers and materials with unique properties
Mecanismo De Acción
The mechanism of action of 5-(Carboxymethyl)proline involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in proline metabolism, influencing the biosynthesis and degradation of proteins. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
L-Proline: The parent compound, which lacks the carboxymethyl substitution.
Pipecolic Acid: A similar compound with a different ring structure.
Hydroxyproline: Another proline derivative with a hydroxyl group substitution.
Uniqueness
5-(Carboxymethyl)proline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other proline derivatives .
Propiedades
Número CAS |
176036-37-6 |
|---|---|
Fórmula molecular |
C7H11NO4 |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
5-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)3-4-1-2-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) |
Clave InChI |
LIZWYFXJOOUDNV-UHFFFAOYSA-N |
SMILES |
C1CC(NC1CC(=O)O)C(=O)O |
SMILES canónico |
C1CC(NC1CC(=O)O)C(=O)O |
Sinónimos |
2-Pyrrolidineaceticacid,5-carboxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















